molecular formula C11H13N3O B2599961 (5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 951900-81-5

(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B2599961
CAS No.: 951900-81-5
M. Wt: 203.245
InChI Key: PFVJUIOKJALURS-UHFFFAOYSA-N
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Description

(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol is a chemical compound with the molecular formula C12H14N2O. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol typically involves the cycloaddition reaction between an alkyne and an azide, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions, leading to the formation of the 1,2,3-triazole ring. The reaction conditions usually involve:

    Solvent: Commonly used solvents include water, ethanol, or a mixture of both.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Catalyst: Copper(I) sulfate or copper(I) bromide is often used as the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: To ensure efficient mixing and reaction control.

    Purification: Techniques such as crystallization, distillation, or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The methyl and tolyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Formation of (5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)aldehyde or (5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)carboxylic acid.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various substituted triazole compounds.

Scientific Research Applications

(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to:

    Inhibition of enzyme activity: By binding to the active site of enzymes, it can inhibit their function.

    Modulation of receptor activity: By interacting with receptors, it can alter their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5-methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol
  • (1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)methanol
  • (1-(4-bromophenyl)-5-methyl-1H-pyrazol-4-yl)methanol

Uniqueness

(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol is unique due to its triazole ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[5-methyl-1-(4-methylphenyl)triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-3-5-10(6-4-8)14-9(2)11(7-15)12-13-14/h3-6,15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVJUIOKJALURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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